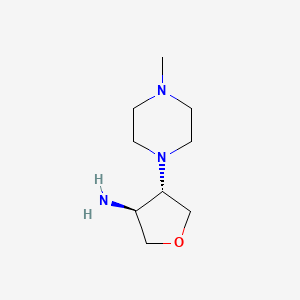![molecular formula C7H5F2N3S B11760220 4,7-Difluoro-2-hydrazinylbenzo[d]thiazole](/img/structure/B11760220.png)
4,7-Difluoro-2-hydrazinylbenzo[d]thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7-Difluoro-2-hydrazinylbenzo[d]thiazole is a chemical compound with the molecular formula C7H5F2N3S and a molecular weight of 201.20 g/mol . This compound is part of the benzothiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science .
Vorbereitungsmethoden
The synthesis of 4,7-Difluoro-2-hydrazinylbenzo[d]thiazole typically involves the reaction of 4,7-difluorobenzo[d]thiazole with hydrazine hydrate under specific conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction . The product is then purified by recrystallization or column chromatography .
Analyse Chemischer Reaktionen
4,7-Difluoro-2-hydrazinylbenzo[d]thiazole undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions . Major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
4,7-Difluoro-2-hydrazinylbenzo[d]thiazole has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4,7-Difluoro-2-hydrazinylbenzo[d]thiazole involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of enzymes involved in the biosynthesis of essential cellular components, leading to the disruption of cellular processes and ultimately cell death . The compound’s hydrazinyl group is crucial for its biological activity, as it can form covalent bonds with target proteins, thereby inhibiting their function .
Vergleich Mit ähnlichen Verbindungen
4,7-Difluoro-2-hydrazinylbenzo[d]thiazole can be compared with other similar compounds such as:
2-Hydrazinobenzothiazole: This compound has a similar structure but lacks the fluorine atoms, which can affect its reactivity and biological activity.
4,7-Diarylbenzo[c][1,2,5]thiadiazoles: These compounds have different substituents on the benzothiazole ring, which can influence their photophysical properties and applications in materials science.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C7H5F2N3S |
|---|---|
Molekulargewicht |
201.20 g/mol |
IUPAC-Name |
(4,7-difluoro-1,3-benzothiazol-2-yl)hydrazine |
InChI |
InChI=1S/C7H5F2N3S/c8-3-1-2-4(9)6-5(3)11-7(12-10)13-6/h1-2H,10H2,(H,11,12) |
InChI-Schlüssel |
OOQCIAPPIAUBDM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C(=C1F)N=C(S2)NN)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}carbamate](/img/structure/B11760145.png)
![[(4-Bromo-benzyl)-ethyl-amino]-acetic acid](/img/structure/B11760153.png)
![1-[3-(Bromomethyl)phenyl]-3-methylurea](/img/structure/B11760158.png)




![methyl 2-amino-5-oxo-5H-thieno[3,2-b]pyran-6-carboxylate](/img/structure/B11760196.png)
![{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11760200.png)

![(4aR,9aS)-2,3,4,4a,9,9a-hexahydroindeno[2,1-b][1,4]oxazine](/img/structure/B11760216.png)


![[(4-ethoxyphenyl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11760230.png)
